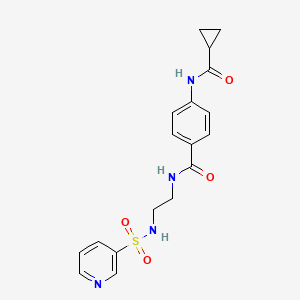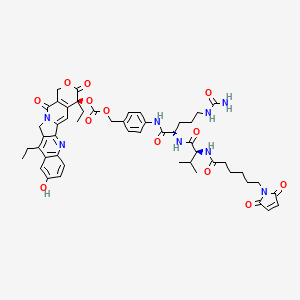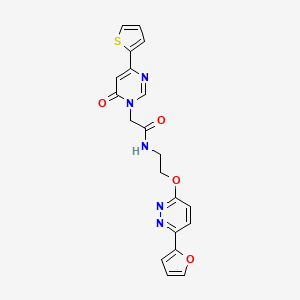![molecular formula C13H8Cl3NO3 B2774000 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene CAS No. 1041509-93-6](/img/structure/B2774000.png)
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene is a chemical compound with the CAS Number: 1041509-93-6 . It has a molecular weight of 332.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1,3,5-trichloro-2-((4-nitrobenzyl)oxy)benzene . The InChI Code is 1S/C13H8Cl3NO3/c14-9-5-11(15)13(12(16)6-9)20-7-8-1-3-10(4-2-8)17(18)19/h1-6H,7H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Persistent Nitroxide Radicals and Exchange Coupling
- Intramolecular Exchange Coupling: Studies on related compounds, such as 1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its derivatives, have shown significant insights into intramolecular exchange coupling among nitroxide radical centers. These compounds demonstrate unique EPR fine structures characteristic of quartet states, suggesting their potential in studying magnetic properties and radical chemistry (Kanno et al., 1993).
Synthesis of Substituted Benzo[b]thiophenes
- Cyclization of Thiophenyl-acetals and Ketones: The efficient synthesis of benzo[b]thiophenes substituted at various positions indicates the versatility of related compounds in organic synthesis. This method offers superior efficiency due to lower temperatures and reduced reagent use, highlighting its application in the synthesis of complex aromatic systems (Pié and Marnett, 1988).
Enforced Stacking in Crowded Arenes
- Self-Assembly into Columns: Research on benzene rings substituted with specific groups has shown the ability of these molecules to self-assemble into columns, demonstrating significant potential for the development of liquid crystalline phases and highly ordered structures. This self-assembly is driven by intermolecular hydrogen bonding and π-π stacking, relevant for materials science and nanotechnology applications (Bushey et al., 2001).
Electrochemistry and Spectroelectrochemistry
- Model Star-shaped Compounds: Investigations into triarylbenzenes with different terminal groups through electrochemical and spectroelectrochemical techniques have provided insights into oxidative polymerization and the formation of dimeric and oligomeric structures. Such studies are crucial for understanding the electronic properties of novel organic materials and their potential in electronic devices (Rapta et al., 2012).
Covalent Organic Frameworks (COFs)
- Hydrazone Linkages in COFs: The synthesis of COFs through condensation reactions, forming extended two-dimensional porous frameworks, exemplifies the utility of benzene derivatives in constructing advanced materials with potential applications in storage, catalysis, and separation technologies (Uribe-Romo et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . The nitro group on the phenyl ring could potentially undergo reduction to form an amine, which could then interact with various biological targets.
Pharmacokinetics
Given its molecular weight of 33257 , it may have good bioavailability and could potentially cross biological membranes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene. For instance, it has been found in the coastal waters of Tokyo Bay , suggesting that it may be stable in aquatic environments.
Propiedades
IUPAC Name |
1,3,5-trichloro-2-[(4-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-5-11(15)13(12(16)6-9)20-7-8-1-3-10(4-2-8)17(18)19/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTRJGXSXNOMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)

![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)
![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)



![2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-](/img/structure/B2773929.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)




![3-[(3-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2773939.png)